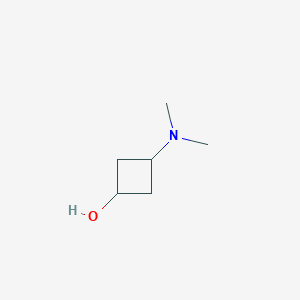

3-(Dimethylamino)cyclobutan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Dimethylamino)cyclobutan-1-ol CAS number and properties

Executive Summary & Chemical Identity

3-(Dimethylamino)cyclobutan-1-ol is a bifunctional aliphatic scaffold characterized by a cyclobutane core substituted with a dimethylamine motif at position 3 and a hydroxyl group at position 1.[1] In modern medicinal chemistry, this fragment serves as a critical sp³-rich bioisostere , offering defined geometric vectors that differ significantly from flexible alkyl chains or planar aromatic rings.

Its utility lies in its ability to modulate physicochemical properties—specifically lowering logD and increasing metabolic stability—while providing a rigid handle for fragment growing.

Chemical Identifiers

Due to the 1,3-substitution pattern on the cyclobutane ring, this compound exists as two distinct diastereomers (cis and trans). Precise identification is required for reproducible SAR (Structure-Activity Relationship) studies.

| Descriptor | cis-Isomer | trans-Isomer |

| CAS Number | 905823-35-0 | 905821-42-3 |

| IUPAC Name | (1R,3R)-3-(dimethylamino)cyclobutan-1-ol (rel) | (1R,3S)-3-(dimethylamino)cyclobutan-1-ol (rel) |

| SMILES | CN(C)[C@H]1CC1 | CN(C)[C@H]1CC1 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |

| Molar Mass | 115.18 g/mol | 115.18 g/mol |

Stereochemical Dynamics & Conformation

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering (typically ~25-30°) creates pseudo-equatorial and pseudo-axial positions, which dictate the spatial projection of the substituents.

-

cis-3-(Dimethylamino)cyclobutan-1-ol: The amine and hydroxyl groups are on the same face of the ring. In the dominant conformer, both bulky groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion, though the hydrogen bonding potential between the amine and hydroxyl can stabilize the cis form in non-polar environments.

-

trans-3-(Dimethylamino)cyclobutan-1-ol: The substituents are on opposite faces.[2] This isomer provides a linear, extended vector, making it a rigid spacer often used to span binding pockets.

Visualization: Stereodivergent Synthesis & Isomerism

The following diagram illustrates the geometric relationship and the divergent synthesis from a common ketone precursor.

Figure 1: Synthetic logic flow from cyclobutanone precursors to distinct stereoisomers.

Physicochemical Properties

The following data aggregates experimental and consensus predicted values. Note that the amine functionality makes the compound hygroscopic and sensitive to CO₂ (carbamate formation) upon prolonged air exposure.

| Property | Value / Description | Context |

| Physical State | Waxy Solid or Viscous Oil | Low melting point due to globular shape. |

| Boiling Point | ~185°C (Predicted) | High BP due to H-bonding (OH) and dipole. |

| pKa (Base) | 9.4 ± 0.5 (Predicted) | Typical for tertiary cycloalkylamines. |

| logP (Octanol/Water) | 0.21 | Highly polar; excellent for solubility enhancement. |

| Topological PSA | 23.5 Ų | Low TPSA favors BBB permeability if lipophilicity is adjusted. |

| Solubility | High (Water, MeOH, DCM) | Miscible in polar organic solvents and aqueous buffers. |

Synthesis & Manufacturing Protocols

Primary Route: Reductive Amination of 3-Oxocyclobutanol

This route is preferred for its operational simplicity and access to the cis/trans mixture, which can be separated.

Reagents:

-

Substrate: 3-Oxocyclobutan-1-ol (or its benzyl ether).

-

Amine Source: Dimethylamine (2.0 M in THF).

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Protocol (Step-by-Step):

-

Imine Formation: Charge a reaction vessel with 3-oxocyclobutan-1-ol (1.0 eq) and DCE (10 mL/g). Add Dimethylamine (1.2 eq) and catalytic Acetic Acid (1-2 drops). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes to control exotherm and gas evolution.

-

Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.

-

Workup: Extract the aqueous layer with DCM (3x). The product is amphoteric; ensure the pH is basic (>10) during extraction to keep the amine neutral.

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. The cis and trans isomers often display distinct Rf values on silica gel (eluent: DCM/MeOH/NH₄OH 90:9:1). Isolate via flash column chromatography.

Scientific Rationale: STAB is chosen over NaBH₄ because it is less prone to reducing the ketone directly to the alcohol before the imine is formed, minimizing the 1,3-diol byproduct.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

3-(Dimethylamino)cyclobutan-1-ol is a "privileged fragment" because it simultaneously addresses two common lead optimization problems:

-

Solubility: The basic amine (pKa ~9.4) allows for salt formation (e.g., hydrochloride, fumarate), significantly boosting aqueous solubility.

-

Metabolic Stability: The cyclobutane ring is metabolically robust compared to flexible alkyl chains (which suffer from CYP450 oxidation) or piperidines (prone to N-dealkylation).

Bioisosterism

The trans-isomer acts as a rigid bioisostere for the 1,3-propyl linker but with restricted conformational entropy. This rigidity can lock a pharmacophore into its bioactive conformation, potentially increasing potency (entropic advantage).

Example Application: Replacing a flexible N,N-dimethylaminopropyl side chain with the trans-3-(dimethylamino)cyclobutyl moiety in GPCR ligands often results in improved selectivity due to the defined vector of the nitrogen lone pair.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar amino-alcohols.

-

GHS Classification:

-

Handling Precautions:

-

Wear nitrile gloves and chemical safety goggles.

-

Handle in a fume hood to avoid inhaling amine vapors.

-

Storage: Store under nitrogen or argon at 2–8°C. The compound is hygroscopic; moisture absorption will alter stoichiometry in precise weighing.

-

References

-

Sigma-Aldrich. cis-3-(Dimethylamino)cyclobutan-1-ol Product Sheet. CAS 905823-35-0.[2][5][6] Link

-

PubChem. Compound Summary for CID 57454475: 3-(Dimethylamino)cyclobutan-1-ol. National Library of Medicine. Link

-

Chemical Book. trans-3-(Dimethylamino)cyclobutan-1-ol Properties and Synthesis. Link

- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Cyclobutanes. Journal of Organic Chemistry. (General reference for cyclobutane puckering and synthesis).

Sources

- 1. CAS 1354952-94-5: 3-(methylamino)cyclobutan-1-ol [cymitquimica.com]

- 2. 1375472-99-3|3-(Methylamino)cyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. msds.carboline.com [msds.carboline.com]

- 4. 3-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 79639121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-3-(dimethylamino)cyclobutan-1-ol | 905823-35-0 [sigmaaldrich.com]

- 6. 1033710-17-6|cis-3-(Methylamino)cyclobutanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-(Dimethylamino)cyclobutan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride, a key building block for medicinal chemists. We will delve into its chemical properties, synthesis, spectral analysis, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered an exotic and synthetically challenging scaffold, has gained significant traction in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling better exploration of the chemical space and more precise interactions with biological targets. The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the development of compounds with novel pharmacological profiles. 3-(Dimethylamino)cyclobutan-1-ol hydrochloride, with its combination of a rigid cyclobutane core, a basic dimethylamino group, and a reactive hydroxyl functionality, represents a versatile starting material for the synthesis of a new generation of drug candidates.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a research setting.

Chemical Properties

The following table summarizes the key chemical properties of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride.

| Property | Value | Source |

| Chemical Name | 3-(Dimethylamino)cyclobutan-1-ol hydrochloride | - |

| Synonyms | 3-(Dimethylamino)cyclobutanol HCl | - |

| CAS Number | 120758-31-0 (for hydrochloride salt) | - |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | - |

| Stereochemistry | Exists as cis and trans isomers. The specific isomer should be confirmed by analysis. | - |

Safety Information

Handle 3-(Dimethylamino)cyclobutan-1-ol hydrochloride with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

May cause irritation to the skin, eyes, and respiratory tract.[2]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Purification

Caption: Proposed synthetic workflow for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride.

Step-by-Step Protocol:

Step 1: Reductive Amination to form 3-(Dimethylamino)cyclobutan-1-ol

-

To a solution of 3-oxocyclobutan-1-ol (1.0 eq) in 1,2-dichloroethane (DCE) at 0 °C, add dimethylamine (2.0 eq, as a solution in THF or as a gas).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)cyclobutan-1-ol.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 3-(Dimethylamino)cyclobutan-1-ol in a minimal amount of diethyl ether or a mixture of diethyl ether and methanol.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate should form. If no precipitate forms, the solution can be concentrated and triturated with a non-polar solvent like hexane.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(Dimethylamino)cyclobutan-1-ol hydrochloride.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.

Spectral Characterization

The structural elucidation of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The puckered conformation of the cyclobutane ring leads to distinct signals for axial and equatorial protons, and the stereochemistry (cis or trans) will significantly influence the chemical shifts and coupling constants.[2]

Predicted ¹H NMR (400 MHz, D₂O):

-

δ 4.0-4.4 ppm (m, 1H): CH-OH proton.

-

δ 3.0-3.5 ppm (m, 1H): CH-N(CH₃)₂ proton.

-

δ 2.8-3.0 ppm (s, 6H): N(CH₃)₂ protons.

-

δ 2.2-2.8 ppm (m, 4H): Cyclobutane CH₂ protons.

Predicted ¹³C NMR (100 MHz, D₂O):

-

δ 65-70 ppm: CH-OH carbon.

-

δ 55-60 ppm: CH-N(CH₃)₂ carbon.

-

δ ~40 ppm: N(CH₃)₂ carbons.

-

δ 30-40 ppm: Cyclobutane CH₂ carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this compound.

Predicted ESI-MS:

-

m/z [M+H]⁺: 116.1 (for the free base).

-

Common Fragmentation Pathways: Loss of water (-18 amu) from the molecular ion, and α-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl group (-15 amu) or cleavage of the cyclobutane ring.

Infrared (IR) Spectroscopy

Predicted IR (KBr, cm⁻¹):

-

3200-3500 (broad): O-H stretching vibration of the alcohol and N-H stretching from the protonated amine.

-

2900-3000: C-H stretching vibrations of the cyclobutane ring and methyl groups.

-

2400-2700 (broad): N⁺-H stretching of the hydrochloride salt.

-

1050-1150: C-O stretching vibration of the alcohol.

Applications in Drug Discovery

The unique structural features of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride make it an attractive building block in the design of novel therapeutic agents. The dimethylamino group provides a basic handle for salt formation and can participate in hydrogen bonding, while the hydroxyl group offers a site for further chemical modification.

Kinase Inhibitors

The cyclobutane scaffold has been incorporated into numerous kinase inhibitors to confer conformational rigidity and improve selectivity. Aminocyclobutanol derivatives, in particular, have been explored as key fragments in the development of inhibitors for various kinases, including Janus kinases (JAKs).[4] The 3-amino group can be further functionalized to interact with key residues in the kinase active site.

Caption: Conceptual model of a 3-(dimethylamino)cyclobutanol-based kinase inhibitor.

G-Protein Coupled Receptor (GPCR) Modulators

The rigid nature of the cyclobutane ring can be exploited to orient pharmacophoric groups in a precise manner, which is crucial for achieving high affinity and selectivity for GPCRs. The dimethylamino group can serve as a key basic feature for interaction with acidic residues in the receptor binding pocket.

Analytical Methodologies

For the quality control and characterization of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride, a robust analytical method is essential. Given its polar and basic nature, High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method is recommended.

Recommended HPLC Method

A reversed-phase HPLC method with a polar-embedded or polar-endcapped C18 column is a good starting point for the analysis of this compound. The use of an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column could also be explored for improved retention and peak shape.[5][6]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride.

-

Dissolve in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent mixture.

-

Filter the solution through a 0.45 µm syringe filter before injection.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines before its implementation for routine analysis.

Conclusion

3-(Dimethylamino)cyclobutan-1-ol hydrochloride is a valuable and versatile building block with significant potential in drug discovery and development. Its unique combination of a rigid three-dimensional scaffold and key functional groups allows for the synthesis of novel compounds with improved pharmacological properties. This guide provides a foundational understanding of its chemical data, synthesis, and analytical characterization, empowering researchers to effectively utilize this compound in their quest for new and improved therapeutics.

References

-

Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

-

Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]

-

N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Taylor & Francis Online. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]

-

3-(methylamino)cyclobutan-1-ol hydrochloride. American Elements. Available at: [Link]

- Synthesis method of trans-3-aminobutanol. Google Patents.

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

-

NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Available at: [Link]

-

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

- Synthesis method of (R) -3-aminobutanol. Google Patents.

-

1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]

- COMPOUNDS AND COMPOSITIONS AS C-KIT KINASE INHIBITORS. Google Patents.

-

A kind of preparation method of (1R,3S)-3-aminocyclopentanol chiral acid salt. PubChem. Available at: [Link]

- Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.

- AMINOCYCLOBUTAN DERIVATIVES, METHOD OF PREPARING IT AND USING IT AS MEDICINES. Google Patents.

-

3-Aminocyclobutanol. PubChem. Available at: [Link]

- Kinase inhibitors. Google Patents.

-

Patents & Products. Garg Lab - UCLA. Available at: [Link]

- Preparation method of (R) -3-aminobutanol. Google Patents.

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

- United States Patent. Google Patents.

-

Patents In BindingDB. BindingDB. Available at: [Link]

-

Process for the preparation of 3,3-dimethylbutanal. PubChem. Available at: [Link]

- Cyclin-dependent kinase 2 inhibitors for medical treatment. Google Patents.

- Azetidine and cyclobutane derivatives as jak inhibitors. Google Patents.

- Method of producing cyclobutanone. Google Patents.

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. Available at: [Link]

- Dimethylaminoalkyl-3-(ergoline-8'βcarbonyl)-ureas. Google Patents.

- Process for the preparation of 2,2,4,4-tetraalkylcyclobutane-1,3-diols. Google Patents.

- United States Patent. Google Patents.

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. Available at: [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20090233903A1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 3-(Dimethylamino)cyclobutan-1-ol via Reductive Amination

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(Dimethylamino)cyclobutan-1-ol, a valuable building block in contemporary drug discovery. The synthesis is achieved through a direct reductive amination of 3-hydroxycyclobutanone with dimethylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides a troubleshooting guide. The protocol is designed for reproducibility and scalability, catering to the needs of researchers in medicinal chemistry and process development.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are increasingly sought-after structural motifs in medicinal chemistry. Their rigid, three-dimensional geometry allows for precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The target molecule, 3-(Dimethylamino)cyclobutan-1-ol, incorporates both a key cyclobutane scaffold and a dimethylamino group, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] This protocol addresses the need for a reliable and efficient synthesis of this important compound.

Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation in organic synthesis.[2][3] It converts aldehydes or ketones into amines via an intermediate imine or iminium ion.[2][4] The direct, one-pot approach detailed herein offers significant advantages in terms of operational simplicity and efficiency over multi-step procedures.[4]

Mechanistic Rationale and Reagent Selection

The successful execution of this protocol hinges on a clear understanding of the reaction mechanism and the deliberate choice of reagents. The transformation proceeds in two key stages within a single pot: the formation of an iminium ion intermediate and its subsequent reduction.

The Reaction Pathway

The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-hydroxycyclobutanone. This forms an unstable hemiaminal intermediate. Under the reaction conditions, the hemiaminal readily dehydrates to form a tertiary iminium ion. This electrophilic species is the key intermediate that is targeted by the reducing agent. The hydride source then reduces the iminium ion to yield the final tertiary amine product, 3-(Dimethylamino)cyclobutan-1-ol.

Figure 1: Conceptual workflow of the reductive amination process.

Expertise-Driven Reagent Selection

-

Starting Material (3-Hydroxycyclobutanone): This molecule serves as a versatile four-carbon building block.[5] Its synthesis can be achieved through methods like the selective reduction of 1,3-cyclobutanedione.[5] For this protocol, commercially available 3-hydroxycyclobutanone is recommended to ensure high purity and consistency.

-

Amine Source (Dimethylamine): A 40% aqueous solution or a 2.0 M solution in THF are common and convenient forms of this gaseous amine.[6] It is a strong nucleophile, facilitating the initial formation of the hemiaminal.

-

Reducing Agent (Sodium Triacetoxyborohydride - STAB): The choice of STAB is a critical aspect of this protocol's success. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is remarkably selective.[7][8] It is a mild hydride donor that reacts much faster with the protonated iminium ion intermediate than with the starting ketone.[7][9] This selectivity minimizes the formation of cyclobutane-1,3-diol as a byproduct, leading to higher yields and cleaner reaction profiles.[8][10] Furthermore, STAB is compatible with mildly acidic conditions that can be used to catalyze iminium ion formation, and it is safer to handle than sodium cyanoborohydride, which can release toxic cyanide gas.[7][11]

-

Solvent (Dichloromethane - DCM): Anhydrous DCM is the solvent of choice. It is an aprotic solvent that does not react with the moisture-sensitive STAB.[11] It also possesses excellent solvating properties for the starting materials and intermediates. 1,2-dichloroethane (DCE) is also a suitable alternative.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is crucial for achieving the desired outcome.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |

| 3-Hydroxycyclobutanone | 86.09 | 1.00 g | 11.6 | 1.0 | Sigma-Aldrich |

| Dimethylamine (2.0 M in THF) | 45.08 | 8.7 mL | 17.4 | 1.5 | Acros Organics |

| Sodium Triacetoxyborohydride | 211.94 | 3.70 g | 17.4 | 1.5 | Alfa Aesar |

| Dichloromethane (DCM), Anhydrous | 84.93 | 40 mL | - | - | Fisher Scientific |

| Saturated NaHCO₃ solution | - | 30 mL | - | - | - |

| Brine | - | 30 mL | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - | - | - |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 3-(Dimethylamino)cyclobutan-1-ol.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxycyclobutanone (1.00 g, 11.6 mmol).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved.

-

Amine Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the dimethylamine solution (2.0 M in THF, 8.7 mL, 17.4 mmol) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 20 minutes.

-

Reductant Addition: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (3.70 g, 17.4 mmol) portion-wise over 10 minutes. Note: The addition may cause some effervescence.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously under a nitrogen atmosphere for 12 to 18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Work-up (Quenching): Carefully and slowly quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 3-(Dimethylamino)cyclobutan-1-ol as a solid or oil.[12] If the free base is an oil, conversion to its hydrochloride salt can facilitate crystallization and handling.[13]

Expected Results & Characterization

-

Yield: 75-85%

-

Appearance: White to off-white solid or colorless oil.[12]

-

Molecular Formula: C₆H₁₃NO[1]

-

Molecular Weight: 115.17 g/mol [1]

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts will be characteristic of the cyclobutane ring protons, the N-methyl protons (singlet), and the hydroxyl proton.

-

¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the four distinct carbons of the cyclobutane ring and the N-methyl carbons.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 116.1.

Safety and Handling

Adherence to strict safety protocols is mandatory. This reaction should only be performed in a well-ventilated fume hood by trained personnel.

-

Dimethylamine: Highly flammable, corrosive, and causes severe skin burns and eye damage.[14][15] Handle the solution with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][16]

-

Sodium Triacetoxyborohydride (STAB): Water-reactive, releasing flammable gases upon contact with moisture.[17][18][19] It also causes serious eye damage and skin irritation.[17][20] Handle in an inert atmosphere (nitrogen or argon) and avoid contact with water or protic solvents during the reaction setup.[17][21]

-

Dichloromethane (DCM): A suspected carcinogen and should be handled with appropriate engineering controls and PPE.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive STAB due to moisture exposure. 2. Insufficient reaction time. | 1. Use a fresh bottle of STAB or ensure it was stored under inert gas. Ensure all glassware is flame-dried and solvent is anhydrous. 2. Extend the reaction time to 24 hours and continue monitoring. |

| Significant Starting Material Reduction | The reducing agent is reducing the ketone instead of the iminium ion. This is unlikely with STAB but could indicate a problem with reaction conditions. | Ensure the amine is added before the reducing agent to allow for iminium ion formation. |

| Product is an Oil and Difficult to Handle | The free base form of the product may have a low melting point. | Convert the product to its hydrochloride salt. Dissolve the purified oil in diethyl ether and add a 1M solution of HCl in ether dropwise until precipitation is complete. Collect the solid by filtration.[13] |

| Complex Mixture of Products | Potential side reactions or impure starting materials. | Verify the purity of the 3-hydroxycyclobutanone. Ensure the reaction is run under an inert atmosphere to prevent side reactions. Optimize purification conditions. |

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.[Link]

-

Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner.[Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

-

ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Publications.[Link]

-

Chemistry Steps. (2024). Reductive Amination. Chemistry Steps.[Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia.[Link]

-

Myers, A. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department.[Link]

-

Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes. Catalysis Science & Technology.[Link]

-

Oxford Lab Fine Chem. (n.d.). Dimethylamine Solution 40% - Material Safety Data Sheet. Oxford Lab Fine Chem.[Link]

-

IPCS INCHEM. (2024). ICSC 1485 - DIMETHYLAMINE (aqueous solution). International Programme on Chemical Safety.[Link]

-

PubChem. (2025). 3-(Dimethylamino)cyclobutan-1-ol. National Center for Biotechnology Information.[Link]

Sources

- 1. 3-(Dimethylamino)cyclobutan-1-ol | C6H13NO | CID 57454475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier [benchchem.com]

- 6. DIMETHYLAMINE (DMA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. cis-3-(dimethylamino)cyclobutan-1-ol | 905823-35-0 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [chemicalsafety.ilo.org]

- 15. fishersci.dk [fishersci.dk]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the O-alkylation of 3-(Dimethylamino)cyclobutan-1-ol

Introduction

The O-alkylation of alcohols is a fundamental transformation in organic synthesis, crucial for the construction of ether linkages present in a vast array of pharmaceuticals, agrochemicals, and materials. 3-(Dimethylamino)cyclobutan-1-ol is a valuable building block, incorporating a compact cyclobutane scaffold, a tertiary amine, and a reactive hydroxyl group. The selective O-alkylation of this substrate presents a unique challenge due to the presence of the nucleophilic tertiary amine, which can compete with the hydroxyl group, leading to undesired N-alkylation or quaternization. This guide provides a comprehensive overview of the procedures for the successful and selective O-alkylation of 3-(dimethylamino)cyclobutan-1-ol, with a focus on the widely utilized Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into potential challenges and their solutions, tailored for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Achieving Selective O-Alkylation

The primary challenge in the alkylation of 3-(dimethylamino)cyclobutan-1-ol is to favor the reaction at the oxygen atom over the nitrogen atom. The Williamson ether synthesis, a classic and robust method for ether formation, proceeds via an SN2 mechanism.[1][2] This involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide or other suitable electrophile.

To achieve selective O-alkylation, the choice of base is paramount. While very strong bases like sodium hydride (NaH) are often used to deprotonate alcohols, they can also increase the propensity for side reactions. A key finding in the selective alkylation of amino alcohols is the use of alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide).[3] These bases are strong enough to deprotonate the alcohol but are less likely to promote undesired side reactions compared to metal hydrides.[3] The tertiary amine in 3-(dimethylamino)cyclobutan-1-ol is a relatively soft nucleophile, and by using a "harder" alkoxide base, we can selectively generate the "harder" oxygen nucleophile (the alkoxide of the substrate), which then preferentially reacts with the alkylating agent.

The general mechanism can be visualized as a two-step process:

-

Deprotonation: A suitable base removes the proton from the hydroxyl group of 3-(dimethylamino)cyclobutan-1-ol to form the corresponding cyclobutoxide.

-

Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired ether.

A potential side reaction is the quaternization of the tertiary amine, where the nitrogen atom acts as a nucleophile and attacks the alkylating agent. This is more likely to occur with more reactive alkylating agents and under conditions that favor N-alkylation.[4] Careful selection of reaction parameters can minimize this outcome.

Experimental Protocols

Herein, we provide two detailed protocols for the O-alkylation of 3-(dimethylamino)cyclobutan-1-ol using different bases. Protocol A utilizes sodium hydride, a strong and commonly used base, while Protocol B employs potassium tert-butoxide, which can offer improved selectivity.

Materials and Reagents

-

3-(Dimethylamino)cyclobutan-1-ol

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Potassium tert-butoxide (KOtBu)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Protocol A: O-Alkylation using Sodium Hydride

This protocol is suitable for a range of primary alkyl halides. Caution should be exercised when handling sodium hydride as it is pyrophoric.

Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(dimethylamino)cyclobutan-1-ol (1.0 eq).

-

Dissolve the substrate in anhydrous THF (10-20 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add the alkyl halide (1.1 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., DCM or EtOAc) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-alkoxy-N,N-dimethylcyclobutanamine.

Protocol B: O-Alkylation using Potassium tert-Butoxide

This protocol is often preferred for its milder conditions and potentially higher selectivity for O-alkylation.[3]

Step-by-Step Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(dimethylamino)cyclobutan-1-ol (1.0 eq) and anhydrous THF or DMF (10-20 mL per gram of substrate).

-

Add potassium tert-butoxide (1.2 eq) to the solution at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the alkoxide.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 50-80 °C and monitor by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., EtOAc) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Data Presentation: Comparative Overview of Alkylation Conditions

The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the O-alkylation reaction. The following table summarizes typical conditions and expected outcomes for the alkylation of amino alcohols, which can be adapted for 3-(dimethylamino)cyclobutan-1-ol.

| Base | Solvent | Temperature | Typical Alkylating Agents | Advantages | Potential Disadvantages | Expected Yield Range |

| NaH | THF, DMF | 0 °C to RT | Primary Alkyl Halides | High reactivity, drives reaction to completion. | Pyrophoric, can lead to side reactions. | 60-85% |

| KOtBu | THF, DMF | RT to 80 °C | Primary and some Secondary Alkyl Halides | Milder, often more selective for O-alkylation.[3] | Can promote elimination with sterically hindered halides. | 70-90% |

| K2CO3/Cs2CO3 | Acetonitrile, DMF | 60-100 °C | Activated Alkyl Halides (e.g., benzyl, allyl) | Mild, easy to handle. | Slower reaction rates, may require more reactive electrophiles. | 50-80% |

Characterization of Products

The successful synthesis of 3-alkoxy-N,N-dimethylcyclobutanamine can be confirmed by standard spectroscopic techniques.

-

1H NMR: Expect to see characteristic signals for the N,N-dimethyl group (a singlet around 2.2-2.5 ppm), the cyclobutane ring protons, and the protons of the newly introduced alkoxy group. The methine proton on the carbon bearing the ether linkage will typically appear as a multiplet.

-

13C NMR: The spectrum should show signals for the N,N-dimethyl carbons, the carbons of the cyclobutane ring, and the carbons of the alkoxy group. The carbon atom attached to the ether oxygen will be shifted downfield compared to the starting alcohol.

-

IR Spectroscopy: The disappearance of the broad O-H stretching band from the starting material (around 3300 cm-1) and the appearance of a C-O-C stretching band (around 1100-1200 cm-1) are indicative of ether formation.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the O-alkylated product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no conversion | - Inactive base (NaH exposed to air/moisture).- Insufficient reaction time or temperature.- Poor quality alkylating agent. | - Use fresh, high-quality NaH.- Increase reaction time and/or temperature.- Purify the alkylating agent before use. |

| Formation of quaternary ammonium salt | - N-alkylation is competing with O-alkylation.- Highly reactive alkylating agent used. | - Use a less reactive alkylating agent (e.g., bromide instead of iodide).- Employ a milder base like KOtBu or K2CO3.- Lower the reaction temperature. |

| Elimination product observed | - Sterically hindered alkyl halide used.- Strong, non-nucleophilic base (like KOtBu) used at high temperatures. | - Use a less sterically hindered alkyl halide.- Use a less hindered base or lower the reaction temperature. |

| Difficult purification | - Close polarity of starting material and product.- Presence of multiple byproducts. | - Optimize the reaction to go to full conversion.- Use a different solvent system for column chromatography or consider alternative purification methods like preparative TLC or HPLC. |

Conclusion

The O-alkylation of 3-(dimethylamino)cyclobutan-1-ol is a valuable synthetic transformation that can be achieved with high selectivity through careful control of reaction conditions. The Williamson ether synthesis, particularly when employing alkali metal alkoxides as bases, provides a reliable and efficient route to the desired 3-alkoxy-N,N-dimethylcyclobutanamine derivatives. By understanding the underlying mechanism and potential side reactions, researchers can successfully navigate the challenges associated with this transformation and access a range of novel cyclobutane-containing molecules for applications in drug discovery and development.

References

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Organic Chemistry Portal. (n.d.).

- Gaoni, Y. (1968). The Synthesis of Cyclobutane-Containing Alkaloids. Tetrahedron Letters, 9(23), 2361-2364.

- DTIC. (n.d.).

- Fukuyama, T., & Kan, T. (2000). A new method for the synthesis of protected primary amines. Synlett, 2000(12), 1889-1891.

- Wikipedia. (n.d.).

- Johnson, J. S. (2018). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Accounts of Chemical Research, 51(7), 1640-1649.

- Google Patents. (n.d.).

- Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 795-799.

- Ghavami, A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1494.

- Whiffin, F. M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 358-366.

- Montgomery, T. D., et al. (2017). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society, 139(28), 9528-9531.

- Shtamburg, V. G., et al. (2019). NEW SYNTHESIS OF N-ALKOXYHYDANTOINS AND N-ALKOXY-IMIMAZOLIDIN-3-ONES. Вісник Дніпровського університету. Серія Хімія, 27(1), 18-24.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- Liang, Y., et al. (2021). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage.

- University of Cambridge. (n.d.).

- Ali, I. A. I., et al. (2012).

- PubChem. (n.d.). 3-(Dimethylamino)cyclobutan-1-ol.

- Nagib, D. A. (2020). Design plan for alkylation of tertiary amine α-C(sp³)–H bonds. Trends in Chemistry, 2(10), 875-877.

- El-Dean, A. M. K., et al. (2015). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. Journal of Applicable Chemistry, 4(4), 1198-1205.

- Organic Chemistry Portal. (n.d.). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)

- Der Pharma Chemica. (2014).

Sources

- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. N,N-bond-forming heterocyclization: synthesis of 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Hygroscopic Amine Salts: Handling, Storage, and Stability Protocols

Topic: Handling and storage requirements for hygroscopic amine salts Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, amine salts (e.g., hydrochlorides, mesylates) are frequently selected to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1] However, this solubility often comes at a thermodynamic cost: hygroscopicity .

Hygroscopic amine salts can undergo deliquescence—a phase transition where the solid dissolves in its own sorbed water—leading to chemical hydrolysis, physical caking, and flowability failures. This guide provides a scientifically grounded protocol for the characterization, handling, and storage of these labile materials, moving beyond standard "keep dry" advice to rigorous, self-validating workflows.

The Mechanism of Hygroscopicity in Amine Salts

Understanding why a salt is hygroscopic allows for better prediction and mitigation.

The Physics of Water Uptake

Hygroscopicity is not merely surface adsorption; it is a multi-stage process governed by the Critical Relative Humidity (CRH) .

-

Surface Adsorption: At low RH, water molecules bind to high-energy sites (crystal defects, amorphous regions) via hydrogen bonding.

-

Capillary Condensation: As RH increases, water condenses in the pores and capillaries of the powder bed.

-

Deliquescence: When ambient RH > CRH, the Gibbs free energy of the solution phase becomes lower than that of the solid. The solid absorbs atmospheric moisture until it dissolves completely to form a saturated solution.[2][3]

The Counterion Effect

The choice of counterion dictates the lattice energy and hydrogen bonding potential. While general trends exist, polymorphism plays a major role.

| Counterion Class | Typical Hygroscopicity | Mechanistic Insight |

| Mesylates (Methanesulfonates) | High / Very High | Often form channel hydrates; high aqueous solubility correlates with low CRH. |

| Hydrochlorides (HCl) | Moderate to High | Common; can form hydrates (e.g., mono-, di-). Excess HCl can volatilize, altering surface pH. |

| Sulfates / Bisulfates | Moderate | Strong ionic lattice, but bisulfates can be extremely acidic and hygroscopic. |

| Fumarates / Maleates | Low to Moderate | Organic anions often pack better, reducing void space for water entry. |

| Tosylates | Low | Large hydrophobic aromatic ring provides steric shielding against water. |

Characterization Protocol: Determining the Stability Window

Before handling any amine salt, you must define its Safe Operating Window (SOW) . Do not rely on visual inspection, which detects changes only after damage has occurred.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

Equipment: Gravimetric Sorption Analyzer (e.g., SMS DVS or TA Instruments).

Step-by-Step Method:

-

Sample Prep: Load 10–20 mg of sample into the quartz pan. Crucial: Do not crush aggressively if the material is crystalline, as induced amorphization will artificially increase hygroscopicity.

-

Drying Phase: Dry at 0% RH (or over P₂O₅) at 25°C until mass change ( dm/dt ) is < 0.002% per minute. Note: If the salt is a hydrate, skip extreme drying to prevent dehydration.

-

Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

-

Equilibrium Criteria: dm/dt < 0.002% min⁻¹ or Max Time = 360 mins per step.

-

-

Desorption Cycle: Ramp back down to 0% RH.

-

Data Analysis:

-

Hysteresis Loop: A gap between sorption and desorption indicates bulk absorption or hydrate formation.

-

CRH Determination: The inflection point where mass increases exponentially (vertical asymptote) is the CRH.

-

Visualization: Stability Phase Diagram

The following diagram illustrates the phase transitions of a hygroscopic salt.

Caption: Progression of moisture uptake. Deliquescence (black node) represents the point of failure where chemical stability is compromised.

Handling Protocol: The "Zero-Exposure" Workflow

Handling hygroscopic amine salts requires minimizing the Time x Humidity integral.

Environmental Requirements[4][5]

-

Ideal: Nitrogen-purged glovebox (<5% RH).

-

Acceptable: Dehumidified room (<30% RH).

-

Prohibited: Standard lab ambient (often 40–60% RH).

The Critical Weighing Workflow

This protocol prevents the "sticky spatula" phenomenon and ensures analytical accuracy.

-

Preparation:

-

Equip the balance with a static eliminator (ionizing bar). Dry powders in low humidity prone to static charge, causing scattering.

-

Use hydrophobic weighing boats or anti-static parchment. Never use standard weighing paper (it is hygroscopic and transfers moisture to the salt).

-

-

Aliquot Transfer:

-

Do not keep the stock container open.

-

Technique: Open container → Withdraw aliquot → Close container immediately → Weigh aliquot.

-

Tip: If the material is already caked, do not chip it inside the stock bottle. Remove a chunk to a mortar, re-close the bottle, then grind the chunk.

-

-

Dissolution/Transfer:

-

If preparing a solution, add the solvent to the solid immediately. Do not let the weighed solid sit on the balance pan for >30 seconds.

-

Manufacturing Considerations (Milling & Blending)

-

Heat Generation: Milling generates heat, which can lower the CRH (CRH typically decreases as temperature increases). Use cryo-milling or jacketed mills if necessary.

-

Excipient Compatibility: Avoid excipients with high free water content (e.g., starch). Use anhydrous lactose or mannitol.

-

Mixture CRH: Warning: The CRH of a mixture is often lower than the CRH of either component (Eutectic phenomenon).

-

Rule of Thumb:

(expressed as decimals). -

Example: Salt A (CRH 70%) + Excipient B (CRH 80%)

Mix CRH

-

Storage and Packaging Strategy

The goal is to maintain the "Headspace RH" below the salt's CRH throughout the shelf life.

Packaging Hierarchy

| Layer | Material Recommendation | Rationale |

| Primary Contact | HDPE (High-Density Polyethylene) or Glass | HDPE is a good moisture barrier; Glass is absolute. LDPE is too permeable. |

| Seal | Induction Seal (Foil laminate) | Essential.[4] Screw caps alone allow "breathing" due to pressure changes. |

| Desiccant | Silica Gel (Standard) or Molecular Sieve (Aggressive) | Use Silica for general drying. Use Molecular Sieves only if the salt is not a hydrate (sieves can strip crystal water, collapsing the lattice). |

| Secondary | Aluminum Blister (Alu-Alu) | For unit doses. PVC/PVDC blisters are often insufficient for deliquescent salts. |

Decision Tree: Storage Logic

Caption: Logic flow for selecting desiccant types based on hydrate status and CRH severity.

Troubleshooting and Safety

Remediation of Caked Material

If an amine salt has caked (formed a solid block):

-

Do NOT chip aggressively with metal tools (spark risk with organic dusts).

-

Procedure:

-

Transfer the container to a glove box.

-

Gently tumble the container.

-

If severe, sieve the material through a coarse screen (e.g., 20 mesh) to break agglomerates.

-

Validation: Re-test water content (Karl Fischer). If water content has spiked, the material may have chemically degraded (hydrolysis) and should be quarantined.

-

Critical Warning: Nitrosamine Artifacts

Context: Secondary amines (e.g., Ranitidine, Metformin) are precursors to N-nitrosamines (potent carcinogens). Risk: Some humidity control salts (e.g., Sodium Nitrite) or excipients contain trace nitrites. Directive:

-

NEVER use nitrite-based salts for humidity control in stability chambers containing amine salts.

-

Screen excipients for nitrite/nitrate impurities if formulating secondary amine salts.

References

-

Newman, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Link

-

Elder, D. P., et al. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review. Link

-

Hiami, A., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Link

-

Mauer, L. J., & Taylor, L. S. (2010).[5] Deliquescence of pharmaceutical systems. Annual Review of Food Science and Technology. Link

-

Sluggett, G. W., et al. (2018).[6] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Link

-

European Medicines Agency. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 3. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)cyclobutan-1-ol

Ticket ID: #CB-OH-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Polar Amino-Cyclobutanols[1]

Executive Summary

The synthesis of 3-(dimethylamino)cyclobutan-1-ol presents a classic "deceptive simplicity" challenge in organic chemistry.[1] While the bond formation is straightforward, the isolated yield is frequently compromised by two factors:

-

High Water Solubility: The product is a low-molecular-weight amino alcohol (LogP ≈ 0.2), leading to massive losses during standard aqueous workups.[1]

-

Stereochemical Mixtures: The cyclobutane ring pucker leads to cis/trans isomer mixtures that are difficult to separate, often necessitating chromatographic sacrifices.[1]

This guide moves beyond standard textbook protocols to provide industrial-grade process improvements focusing on mass balance recovery and stereocontrol.

Module 1: The "Golden Route" Protocol

Method: Reductive Amination of 3-oxocyclobutan-1-ol (or protected equivalent) using Sodium Triacetoxyborohydride (STAB).[1]

Why this route? Direct displacement of 3-halocyclobutanols with dimethylamine often leads to elimination side products (cyclobutenes) due to ring strain.[1] Reductive amination is milder and avoids ring-opening pathways.[1]

Optimized Experimental Procedure

Standard Scale: 10 mmol

-

Imine Formation (The Equilibrium Step):

-

Dissolve 3-oxocyclobutan-1-ol (1.0 equiv) in DCE (1,2-Dichloroethane) or THF (anhydrous).

-

Add Dimethylamine (2.0 M in THF, 1.2–1.5 equiv).

-

Critical Additive: Add Acetic Acid (1.0–2.0 equiv).[1]

-

Technical Note: The pH must be maintained between 4–5.[2] If too acidic, the amine protonates and deactivates. If neutral, the ketone activation is sluggish [1].[1]

-

Stir at Room Temp (RT) for 30–60 mins to establish the imine/enamine equilibrium.

-

-

Reduction (The Irreversible Step):

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]

-

Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the presence of the ketone, reducing only the imine species selectively [2].

-

Stir at RT for 12–16 hours.

-

-

Quench:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

-

Module 2: The "Yield Killer" – Workup & Isolation

Problem: Users often report >95% conversion by LCMS but <30% isolated yield. Cause: The product partitions into the aqueous layer during extraction.[1]

Troubleshooting the Extraction (Decision Matrix)

Option A: The "Salting Out" Method (For >1g Scale) Standard EtOAc/Water extraction fails here.[1]

-

Saturate the aqueous quench layer with solid K₂CO₃ or NaCl until no more solid dissolves.[1] This forces the organic product out of the water ("Salting Out").

-

Extract with CHCl₃ : Isopropanol (3:1 ratio) .

-

Reasoning: This solvent system is significantly more polar than DCM or EtOAc and can pull amino alcohols out of brine.[1]

-

-

Repeat extraction 4–5 times.

Option B: The "Resin Capture" Method (For <1g Scale or High Purity) Avoid liquid-liquid extraction entirely.[1]

-

Acidify the crude reaction mixture with 1N HCl/MeOH.

-

Load the mixture onto an SCX-2 (Strong Cation Exchange) cartridge.[1]

-

Wash: Flush with MeOH (removes non-basic impurities, starting ketone, and borate salts).

-

Elute: Flush with 2M NH₃ in MeOH . The ammonia displaces the amine product.[1]

-

Concentrate the eluent to obtain the free base in near-quantitative mass balance.[1]

Module 3: Stereochemical Control

The Challenge: The cyclobutane ring exists in a "puckered" (butterfly) conformation.

-

Cis-isomer: OH and NMe₂ on the same side (pseudo-equatorial/pseudo-axial interactions).[1]

-

Trans-isomer: OH and NMe₂ on opposite sides.[1]

Mechanism of Selectivity: Hydride reagents generally attack the ketone/imine from the less hindered face (convex face).[1] However, in 3-substituted cyclobutanones, the selectivity is governed by torsional strain.[3]

-

Thermodynamic Control (NaBH₄ / STAB): typically favors the cis-isomer (approx 3:1 to 9:1 ratio) because the cis-disubstituted cyclobutane minimizes transannular interactions in the puckered conformation [3].[1]

-

Kinetic Control (L-Selectride): Using a bulky hydride at low temperature (-78°C) can enhance selectivity, but often requires starting from the ketone reduction of 3-(dimethylamino)cyclobutanone rather than reductive amination.

Visual Troubleshooting Guide

Figure 1: Yield Optimization Decision Tree

Caption: Diagnostic workflow for identifying yield loss points in amino-cyclobutanol synthesis.

Figure 2: Stereochemical Pathway

Caption: Mechanistic origin of cis-selectivity in 3-substituted cyclobutane reductions.

FAQ: Rapid Response

Q: Can I use NaBH₃CN instead of NaBH(OAc)₃? A: Yes, but it is toxic and requires stricter pH control. STAB is safer and generally provides higher diastereoselectivity.[1] If using Cyanoborohydride, ensure pH is exactly 4–5 (Bromocresol Green indicator) to prevent HCN generation or ketone reduction stall [1].

Q: My product is an oil and I can't crystallize it. How do I purify it? A: These amino alcohols are often oils.[1] Do not attempt crystallization.

-

Distillation: Kugelrohr distillation under high vacuum is effective for volatile impurities.[1]

-

Salt Formation: Convert to the HCl or Oxalate salt.[1] The salts are often crystalline solids, allowing for recrystallization (e.g., from EtOH/Et₂O) to upgrade the diastereomeric ratio (dr).

Q: How do I separate the cis/trans isomers? A:

-

Flash Chromatography: Difficult on standard Silica.[1] Use Amine-functionalized Silica or add 1–5% Et₃N to your eluent (DCM/MeOH).[1]

-

Prep-HPLC: High pH buffers (Ammonium Bicarbonate) are essential to keep the amine neutral and improve peak shape.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

-

Vanderstraeten, E., et al. (2020).[1] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(13), 8363–8375.

-

PubChem. (2025).[1][6] "3-(Dimethylamino)cyclobutan-1-ol Compound Summary."

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)cyclobutan-1-ol | C6H13NO | CID 57454475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of 3-(Dimethylamino)cyclobutan-1-ol HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-(Dimethylamino)cyclobutan-1-ol hydrochloride (DMAC-HCl). The content is structured to address common challenges and frequently asked questions, moving from foundational principles to practical troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize these protocols for your specific needs.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions about the properties of DMAC-HCl and how they dictate crystallization strategy.

Question: What are the key physicochemical properties of 3-(Dimethylamino)cyclobutan-1-ol HCl that influence its crystallization?

Answer: The crystallization behavior of DMAC-HCl is governed by its molecular structure. Key properties include:

-

High Polarity: The presence of a hydroxyl (-OH) group, a tertiary amine (-N(CH₃)₂), and its formation as a hydrochloride salt make the molecule highly polar. This dictates that it will be most soluble in polar solvents.

-

Hydrogen Bonding Capability: The hydroxyl group is a strong hydrogen bond donor, while the oxygen and the protonated tertiary amine are hydrogen bond acceptors. This strong hydrogen bonding capability contributes to a higher crystal lattice energy, which can make crystallization more favorable under the right conditions.[1]

-

Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state (R₃NH⁺ Cl⁻). This introduces strong ionic interactions within the crystal lattice, which are beneficial for forming stable, crystalline solids.[2][3] These strong interactions often lead to higher melting points and lower solubility in non-polar organic solvents compared to the free base form.[2]

Question: What are the primary methods for crystallizing DMAC-HCl?

Answer: Given its properties, several classical crystallization methods are applicable.[4] The most common and effective techniques include:

-

Cooling Crystallization: This method is ideal when the solubility of DMAC-HCl is significantly higher in a given solvent at elevated temperatures than at lower temperatures.[5][6] A near-saturated hot solution is prepared and then slowly cooled to induce supersaturation and crystal growth.

-

Anti-Solvent Crystallization: This is a powerful technique for compounds like DMAC-HCl.[6][7] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is poorly soluble.[7] This addition reduces the overall solubility of the compound in the mixed solvent system, forcing it to crystallize.[8][9]

-

Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available.[1][10] A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[10][11]

-

Slow Evaporation: While simple, this method can also be effective. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the compound's concentration until it reaches supersaturation and crystallizes.[10] This is often done in a loosely covered vial or an NMR tube.[1]

Question: How do I select an appropriate solvent system for DMAC-HCl?

Answer: Solvent selection is the most critical step in developing a successful crystallization protocol.[1][12] The ideal "good" solvent should dissolve the compound completely when hot but only sparingly when cold. For an anti-solvent, the compound should have very low solubility.

-

Rationale: For a polar hydrochloride salt like DMAC-HCl, polar protic solvents are excellent starting points. Alcohols like isopropanol (IPA), ethanol, and methanol can effectively dissolve the compound through hydrogen bonding and dipole-dipole interactions. Less polar solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or heptane will likely serve as effective anti-solvents. A patent for preparing similar amino-alcohols mentions recrystallization from ethanol with the addition of ether or ethyl acetate, validating this approach.[13]

Here is a summary of potential solvents to screen:

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Role | Rationale & Comments |

| Isopropanol (IPA) | 82.6 | 19.9 | Good Solvent | Excellent balance of solvency and volatility. Often provides good crystal quality. |

| Ethanol (EtOH) | 78.4 | 24.5 | Good Solvent | Very soluble, may require an anti-solvent or significant cooling for good yield. |

| Methanol (MeOH) | 64.7 | 32.7 | Good Solvent | High solvency. Often leads to very fine crystals if cooled too quickly. Good for slurry experiments. |

| Water | 100.0 | 80.1 | Good Solvent | High solubility, but can be difficult to remove and may form hydrates. Use with caution. |

| Ethyl Acetate | 77.1 | 6.0 | Anti-Solvent | Good anti-solvent for alcohol solutions. Commonly used in combination with ethanol.[13] |

| MTBE | 55.2 | 4.3 | Anti-Solvent | A common, less polar ether used as an anti-solvent. |

| Heptane/Hexane | 98.4 / 68.0 | ~1.9 | Anti-Solvent | Non-polar anti-solvents. Use to maximize yield by crashing out the polar salt. |

| Acetone | 56.0 | 20.7 | Potential Solvent | Polar aprotic. May work as a solvent, but its volatility can make control difficult.[1] |

Section 2: Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for the most common crystallization techniques for DMAC-HCl.

General Crystallization Workflow

Caption: General workflow for crystallization.

Protocol 1: Cooling Crystallization from Isopropanol (IPA)

-

Dissolution: Place 1.0 g of crude DMAC-HCl into a clean Erlenmeyer flask equipped with a magnetic stir bar. Add IPA in small portions (e.g., 2-3 mL at a time) while heating to a gentle reflux (~80°C). Continue adding IPA until all the solid has just dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

-

Cooling: Remove the flask from the heat, cover it with a watch glass to prevent rapid evaporation, and allow it to cool slowly to room temperature. An ideal cooling period is over 1-2 hours.[14] Do not disturb the flask during this initial cooling phase.

-

Maturation: Once at room temperature, transfer the flask to an ice bath or refrigerator (2-8°C) for at least 1 hour to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Gently wash the collected crystals on the filter with a small amount of cold IPA or an anti-solvent like MTBE to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from Ethanol/Ethyl Acetate

-

Dissolution: In an appropriately sized flask, dissolve 1.0 g of crude DMAC-HCl in the minimum amount of warm ethanol (~50-60°C).

-

Anti-Solvent Addition: While stirring the warm solution, add ethyl acetate dropwise. You will observe the solution becoming cloudy (turbid), which indicates the onset of nucleation.

-

Re-dissolution & Nucleation Control: If the solution becomes heavily cloudy or precipitates rapidly, add a few drops of warm ethanol to redissolve the solid until it is just faintly turbid. This brings the system back into the metastable zone, which is ideal for controlled crystal growth.[5]

-

Cooling & Maturation: Allow the faintly turbid solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

-

Isolation & Drying: Isolate, wash (with a 1:1 mixture of cold ethanol/ethyl acetate), and dry the crystals as described in Protocol 1.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of DMAC-HCl.

Question: My compound "oiled out" as a liquid instead of crystallizing. What should I do?